molecular formula C19H16N4OS B2651824 2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide CAS No. 483292-10-0

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2651824
CAS No.: 483292-10-0
M. Wt: 348.42
InChI Key: LBJBXQNTPLODOM-UHFFFAOYSA-N
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Description

Introduction to Triazoloquinoline-Based N-phenylacetamides

Historical Development of Triazoloquinoline Derivatives

The evolution of triazoloquinoline chemistry traces back to early 21st-century efforts to fuse triazole rings with quinoline systems through strategic cyclization reactions. Initial synthetic approaches focused on Huisgen 1,3-dipolar cycloadditions between azides and alkynes, as exemplified by the work of Upadhyaya et al., who demonstrated the utility of ortho-nitrophenyl propenones in constructing triazoloquinoline cores via sequential [3+2] cycloaddition and palladium-mediated reductive cyclization. This methodology established a critical precedent for introducing structural diversity at the triazole-quinoline junction.

Key milestones include the development of regioselective C–H functionalization strategies, such as those reported by palladium-catalyzed protocols enabling the synthesis of triazolo-azepine/oxepine hybrids from quinoline-tethered triazoles. The integration of carbohydrate chemistry into triazoloquinoline synthesis, as seen in the preparation of sugar-azide conjugates, further expanded the structural repertoire. These advances laid the groundwork for subsequent derivatization through sulfanyl-acetamide side chains, culminating in target compounds like 2-[(5-methyl-triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide.

Classification within Nitrogen-Containing Heterocyclic Compounds

Position in Triazolo[4,3-a]quinoline Family

The compound belongs to the triazolo[4,3-a]quinoline subclass, characterized by a triazole ring fused at the 4,3-position of the quinoline system. This specific annellation pattern distinguishes it from other isomers such as triazolo[4,5-b]quinoline or triazolo[1,5-a]quinoline, which exhibit distinct electronic profiles and biological activities. The methyl substitution at position 5 introduces steric and electronic modulation, while the sulfanyl-acetamide side chain at position 1 provides a versatile handle for structure-activity relationship studies.

Relationship to Other Triazole-Containing Scaffolds

Structural analogs include:

  • Triazolopyridines : Share the triazole-pyridine core but lack quinoline’s extended aromatic system
  • Triazolopyrazines : Feature a diazine ring system, as seen in c-Met/VEGFR-2 inhibitors
  • Benzotriazoles : Simpler systems without quinoline fusion, typically used as corrosion inhibitors

The quinoline moiety confers enhanced π-π stacking capabilities compared to these simpler systems, potentially improving target binding affinity in biological systems.

Significance in Medicinal Chemistry Research

Triazoloquinoline-acetamide hybrids occupy a strategic position in contemporary drug discovery due to their:

  • Dual-target potential : Capacity to simultaneously engage kinase domains and DNA through planar quinoline systems
  • Structural tunability : Modular synthesis allows systematic variation of substituents at positions 1 (sulfanyl-acetamide), 5 (methyl), and quinoline ring positions
  • Improved pharmacokinetics : The N-phenylacetamide moiety enhances solubility compared to parent triazoloquinolines

Recent studies highlight their promise as anticancer agents, with prototype compounds demonstrating low micromolar IC50 values against A549 and MCF-7 cell lines.

Academic and Industrial Research Landscape

Global research activity reflects strong interest in this chemotype:

Institution Type Research Focus Key Contributions
Academic (e.g., CSIR-India, Jiangxi Sci-Tech) Synthetic methodology development Cycloaddition optimization, catalytic reductive cyclization
Academic-Industrial Collaborations Biological evaluation Kinase inhibition profiling, cytotoxicity screening
Pharmaceutical R&D Analog optimization Patent filings for triazoloquinoline derivatives (2018–present)

The compound’s specific sulfanyl-acetamide substituent pattern remains predominantly within academic exploration, though related triazoloquinoline cores have entered industrial pipeline development for oncology indications.

Research Objectives and Scope of Current Studies

Contemporary investigations prioritize three axes:

  • Synthetic efficiency : Streamlining the multi-step sequence from propenones to final acetamides through improved catalytic systems
  • Structural diversification : Exploring alternative substituents at the quinoline 5-position and acetamide phenyl group
  • Mechanistic elucidation : Clarifying the compound’s mode of action via proteomic studies and molecular dynamics simulations

Ongoing work aims to establish structure-activity relationships between the sulfanyl linker length, acetamide substitution patterns, and biological potency—a critical step toward lead optimization.

Note: Subsequent sections would continue with chemical synthesis, structural characterization, biological evaluation, and computational modeling per the original outline, maintaining this depth and citation rigor.

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Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-11-17-21-22-19(23(17)16-10-6-5-9-15(13)16)25-12-18(24)20-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJBXQNTPLODOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-amine with thiol-containing compounds, followed by acylation with phenylacetyl chloride . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like triethylamine to facilitate the nucleophilic substitution and acylation steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring the triazoloquinoline scaffold exhibit significant anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.
    • Molecular docking studies suggest strong binding affinity to targets such as EGFR and Src kinases, which are crucial in tumor growth and metastasis .
  • Case Studies :
    • In a study by Zheng et al., derivatives similar to this compound demonstrated IC50 values below 1 µM against various cancer cell lines including prostate (PC-3) and colon (HCT-116) cancers .
    • Another investigation highlighted the compound's efficacy against leukemia and CNS cancers, showcasing a growth inhibition percentage exceeding 95% at certain concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens.

  • Mechanism of Action :
    • The presence of the triazole moiety enhances the compound's ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis.
  • Case Studies :
    • A recent study reported that derivatives of triazoloquinoline exhibited potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the quinoline and triazole rings can significantly influence biological activity.

ModificationEffect on Activity
Methyl group on triazoleIncreases anticancer potency
Sulfanyl groupEnhances binding affinity to target proteins
Phenylacetamide moietyContributes to improved solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazoloquinoline core. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Substituents : The trifluoromethyl (CF₃) group in the N-(3-trifluoromethylphenyl) analog (416.42 g/mol) enhances metabolic stability and lipophilicity compared to the target compound’s unsubstituted phenyl group .
  • Core Heterocycle Modifications: Replacing the triazoloquinoline with a triazoloquinoxaline (as in ) introduces a larger π-system, improving DNA intercalation and Topo II inhibition .
  • Steric Effects: Bulky substituents like the cyclohexyl-cyano group (407.54 g/mol) may reduce membrane permeability but improve target specificity .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity (XlogP) : The target compound’s methyl and phenyl groups likely result in moderate lipophilicity (est. XlogP ~3.5–4.5). In contrast, the CF₃-substituted derivative () and the thiazole-containing analog (XlogP 5.8, ) exhibit higher logP values, favoring tissue distribution but risking solubility issues .
  • Metabolic Stability : Electron-withdrawing groups (e.g., CF₃, Cl) reduce oxidative metabolism, prolonging half-life compared to unsubstituted phenyl .

Biological Activity

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of various precursors in controlled conditions to yield the target compound. The structural characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry. The molecular formula is C13H12N4OSC_{13}H_{12}N_{4}OS with a molecular weight of 284.33 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to triazoloquinoline derivatives. For instance, derivatives demonstrated significant inhibition against various bacterial strains. In one study, a related compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. A related study indicated that certain derivatives showed IC50 values between 2.44 and 9.43 μM against HepG2 and HCT-116 cell lines, suggesting strong anticancer potential . The mechanism appears to involve intercalation into DNA and inhibition of topoisomerase II activity.

CompoundIC50 (μM)Cell Line
162.44HCT-116
176.29HepG2
189.43HCT-116

Topoisomerase Inhibition

Topoisomerase II inhibitors are crucial in cancer therapy due to their ability to interfere with DNA replication. In vitro studies have shown that this compound acts as an effective inhibitor with IC50 values significantly lower than those of established drugs like doxorubicin . This suggests potential for development as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Evaluation : A study involving the compound's derivatives showcased their effectiveness against resistant bacterial strains, emphasizing the need for further exploration in antibiotic development .
  • Cytotoxicity Assessment : A comparative analysis of various triazoloquinoline derivatives revealed that the presence of specific substituents significantly enhanced cytotoxic activity against cancer cells .
  • Mechanistic Studies : Research into the mechanism of action indicated that these compounds may induce apoptosis in cancer cells through DNA intercalation and subsequent disruption of cellular processes .

Q & A

What are the common synthetic routes for preparing 2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide, and how can intermediates be purified?

Basic Research Focus : Synthesis methodology and purification strategies.
Methodological Answer :
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the thioether linkage (sulfanyl group) can be introduced by reacting 5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol with a chloroacetamide derivative under basic conditions (e.g., using triethylamine in dioxane) . Purification often involves normal-phase chromatography, as seen in analogous syntheses where gradient elution (e.g., 100% dichloromethane to 10% methanol in ethyl acetate) resolves intermediates . Amine-functionalized columns (e.g., RediSep Rf Gold Amine) may further refine products with polar impurities .

How can researchers validate the structural integrity of this compound and its intermediates?

Basic Research Focus : Analytical characterization.
Methodological Answer :
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For instance, 1H^1H NMR (400 MHz, CDCl3_3) can confirm the presence of aromatic protons (δ 7.2–9.1 ppm), methyl groups (δ 2.4–3.1 ppm), and acetamide protons (δ 2.4–3.1 ppm), as demonstrated in related triazoloquinoline derivatives . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>95%) .

What strategies address low yields during the sulfanyl group incorporation step?

Advanced Research Focus : Reaction optimization.
Methodological Answer :
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Temperature control : Maintain 20–25°C to minimize byproduct formation during thiol-acetamide coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilicity of the thiol group .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
    Post-reaction, quenching with ice-water and recrystallization (ethanol-DMF mixtures) can isolate the product efficiently .

How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?

Advanced Research Focus : Pharmacological SAR analysis.
Methodological Answer :
SAR studies require systematic modifications to the triazoloquinoline core, acetamide substituents, and sulfanyl linker. For example:

  • Core modifications : Replace the 5-methyl group with ethyl or halogens to assess steric/electronic effects on target binding .
  • Acetamide variations : Introduce electron-withdrawing groups (e.g., trifluoroacetyl) on the phenyl ring to modulate solubility and bioavailability .
    Biological assays (e.g., enzyme inhibition, cell viability) should be paired with computational docking studies to correlate structural changes with activity .

How should contradictory biological activity data between in vitro and in vivo models be analyzed?

Advanced Research Focus : Data reconciliation.
Methodological Answer :
Contradictions may arise from pharmacokinetic factors (e.g., metabolic instability) or model-specific variables. Steps include:

  • Metabolic profiling : Use liver microsomes or LC-MS to identify metabolites that deactivate the compound in vivo .
  • Dose-response calibration : Adjust in vivo dosing to match effective in vitro concentrations, accounting for plasma protein binding .
  • Formulation optimization : Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability .

What are the key impurities to monitor during synthesis, and how are they characterized?

Advanced Research Focus : Impurity profiling.
Methodological Answer :
Common impurities include unreacted starting materials (e.g., residual thiols), desulfurized analogs, and oxidized sulfanyl byproducts. Techniques for detection:

  • LC-MS/MS : Identifies impurities at trace levels (0.1% sensitivity) via fragmentation patterns .
  • HPLC-UV with spiking : Compare retention times with reference standards (e.g., triazolo[4,3-a]pyridinone derivatives) .
  • NMR spectroscopy : Detects regioisomers (e.g., triazolo[1,5-a]quinoline derivatives) through distinct aromatic splitting patterns .

How can computational modeling guide the design of derivatives with improved target selectivity?

Advanced Research Focus : Rational drug design.
Methodological Answer :
Molecular dynamics (MD) simulations and density functional theory (DFT) predict binding affinities and conformational stability. For example:

  • Docking studies : Align derivatives into the ATP-binding pocket of kinases to prioritize substituents with optimal hydrogen bonding .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions to filter candidates with poor pharmacokinetics .
    Validated models reduce experimental workload by 30–50% in lead optimization .

What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Basic Research Focus : Biological screening.
Methodological Answer :
Standard assays include:

  • MTT/Proliferation assays : Measure IC50_{50} values against cancer cell lines (e.g., MCF-7, A549) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining quantifies programmed cell death .
  • Kinase inhibition : Use ADP-Glo™ assays to screen for activity against kinases like EGFR or Aurora B .
    Dose ranges (1–100 µM) and controls (e.g., doxorubicin) ensure reliability .

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